- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
936902-12-4 structure
Product Name:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
CAS 번호:936902-12-4
MF:C13H16BNO3
메가와트:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
Update Time:2025-11-02
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 화학적 및 물리적 성질
이름 및 식별자
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
- CHLWHHUKKHNQTH-UHFFFAOYSA-N
- ZXBA000730
- BCP18917
- FCH2810322
- CM10528
- OR61115
- AS06375
- AB66696
- Benzoxazole-5-boronic acid pinacol ester
- BC000673
- SY059476
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
- 1,3-Benzoxazole-5-boronic acid pinacol ester
-
- MDL: MFCD13181968
- 인치: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
- InChIKey: CHLWHHUKKHNQTH-UHFFFAOYSA-N
- 미소: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1
계산된 속성
- 정밀분자량: 245.12200
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 1
- 복잡도: 318
- 토폴로지 분자 극성 표면적: 44.5
실험적 성질
- 밀도: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 88-93 °C
- PSA: 44.49000
- LogP: 2.12700
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H302 + H312 + H332
- 경고성 성명: P280
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 20/21/22
-
위험물 표지:
- 저장 조건:2-8°C
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
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2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211880-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 1g |
£111.00 | 2022-03-01 | |
| Fluorochem | 211880-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 5g |
£333.00 | 2022-03-01 | |
| Fluorochem | 211880-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 10g |
£582.00 | 2022-03-01 | |
| Fluorochem | 211880-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 25g |
£1154.00 | 2022-03-01 | |
| Chemenu | CM134707-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 1g |
$118 | 2021-08-05 | |
| Chemenu | CM134707-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 5g |
$353 | 2021-08-05 | |
| Chemenu | CM134707-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 10g |
$617 | 2021-08-05 | |
| Chemenu | CM134707-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 25g |
$1225 | 2021-08-05 | |
| TRC | B694118-25mg |
Benzooxazole-5-boronic acid pinacol ester |
936902-12-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B694118-50mg |
Benzooxazole-5-boronic acid pinacol ester |
936902-12-4 | 50mg |
$ 75.00 | 2023-04-18 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
참조
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C
참조
- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
참조
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
참조
- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579
합성 방법 6
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
참조
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
참조
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
참조
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
참조
- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,
합성 방법 11
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
참조
- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352
합성 방법 12
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux
참조
- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,
합성 방법 13
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C
참조
- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
참조
- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
참조
- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
참조
- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738
합성 방법 17
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
참조
- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux
참조
- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
주문 번호:A859680
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:19
가격 ($):278.0
Email:sales@amadischem.com
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 관련 문헌
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole) 관련 제품
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- 845872-30-2(2-Methyl-1,3-benzoxazole-5-boronic Acid, pinacol ester)
- 1188539-34-5(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine)
- 1093072-16-2(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzofuro[3,2-b]pyridine)
- 1361380-49-5(Benzoxazole, 5-chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 1025719-20-3(2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
- 1224844-66-9(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine)
- 1260091-04-0(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine)
- 1408089-23-5(2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1,3-Benzoxazole)
추천 공급업체
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
순결:99%
재다:5g
가격 ($):278.0